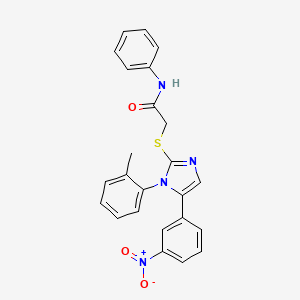

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, also known as NITD-688, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2010 by a group of scientists led by Professor Zihe Rao at Tsinghua University in China. Since then, it has been the subject of numerous scientific studies, which have investigated its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Applications De Recherche Scientifique

Anticonvulsant Activity

The compound, belonging to the omega-(1H-imidazol-1-yl)-N-phenylacetamide class, has been explored for its potential anticonvulsant effects. A study involving the synthesis of various derivatives, including those with nitro and other substituents, highlighted the anticonvulsant activity against seizures induced by maximal electroshock. The investigation found one of the derivatives to exhibit significant activity, demonstrating the therapeutic potential of these compounds in seizure management (Aktürk et al., 2002).

Glutaminase Inhibition for Cancer Therapy

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the compound , has shown promising results in inhibiting kidney-type glutaminase (GLS). GLS is a critical enzyme in cancer cell metabolism, making its inhibition a target for anticancer therapy. The study identified analogs that not only retained the potency of BPTES but also presented an opportunity for improved solubility and pharmacokinetic profiles. These findings suggest a potential application in developing more effective cancer treatments (Shukla et al., 2012).

Antimicrobial Properties

The compound's derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of 2-amino-1,3,4-oxadiazole derivatives and their subsequent acylation led to compounds with significant antibacterial activity against Salmonella typhi. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics (Salama, 2020).

pKa and Physicochemical Characterization

Determining the pKa values of newly synthesized drug precursors, including derivatives of the compound , provides essential information on their physicochemical properties. Understanding these properties is crucial for drug formulation and predicting the behavior of these compounds in biological systems. The study found varying pKa values, indicating the compounds' differing acid-base characteristics, which could influence their absorption and distribution within the body (Duran & Canbaz, 2013).

Anticancer Activity

Further investigation into the compound's derivatives has explored their potential as anticancer agents. The synthesis of new derivatives and their biological evaluation against various cancer cell lines have provided insights into their therapeutic potential. Some derivatives exhibited reasonable anticancer activity, particularly against melanoma-type cell lines, highlighting the promise of these compounds in cancer treatment (Duran & Demirayak, 2012).

Propriétés

IUPAC Name |

2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O3S/c1-17-8-5-6-13-21(17)27-22(18-9-7-12-20(14-18)28(30)31)15-25-24(27)32-16-23(29)26-19-10-3-2-4-11-19/h2-15H,16H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKJBLFNLQDCQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[5-(acetamidomethyl)thiophen-2-yl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2693558.png)

![8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693559.png)

![methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2693564.png)

![(3-chlorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2693565.png)

![4-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B2693568.png)

![1-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyrazole](/img/structure/B2693575.png)

![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2693577.png)